molecular formula C17H19N3 B5897428 N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine

Cat. No.: B5897428
M. Wt: 265.35 g/mol
InChI Key: FKZBPXQBUOZPIK-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine is a complex organic compound that features a pyrazole ring, a phenyl group, and an alkyne chain

Properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-3-11-20(14-17-13-15(2)18-19-17)12-7-10-16-8-5-4-6-9-16/h3-6,8-9,13H,1,11-12,14H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZBPXQBUOZPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN(CC=C)CC#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine typically involves multi-step organic reactions. One common approach is the reaction of 5-methyl-1H-pyrazole with benzyl bromide to form the intermediate, which is then reacted with propargylamine under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The alkyne chain can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine is unique due to its combination of a pyrazole ring, phenyl group, and alkyne chain, which confer distinct chemical and biological properties

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